molecular formula C9H8N6 B1482144 7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-42-0

7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482144
M. Wt: 200.2 g/mol
InChI Key: WNCGXUUOKLIAKS-UHFFFAOYSA-N
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Description

“7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazo[1,2-b]pyrazole core. This core is a bicyclic structure consisting of a pyrazole ring fused with an imidazole ring . The compound also contains an azidomethyl (-CH2N3) group at the 7-position and a prop-2-yn-1-yl (propargyl) group at the 1-position of the imidazo[1,2-b]pyrazole core.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused imidazo[1,2-b]pyrazole ring system, with the azidomethyl and propargyl groups attached. The azide (-N3) and alkyne (-C≡CH) groups are functional groups that could potentially be involved in further reactions .


Chemical Reactions Analysis

The azide and alkyne groups in this compound suggest that it could participate in click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction could be used to attach additional groups or molecules to the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the azide and alkyne groups could influence its reactivity, while the fused ring system could impact its stability and solubility .

Scientific Research Applications

Organophosphorus Azoles in Stereochemical Studies

Organophosphorus azoles, including pyrazoles, are studied extensively for their stereochemical structure using techniques like multinuclear NMR spectroscopy and quantum chemistry. These studies help in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles, shedding light on their potential applications in material science and molecular engineering (Larina, 2023).

Heterocycles in Medicinal Chemistry

Heterocyclic compounds like pyrazoles serve as privileged scaffolds in the synthesis of various classes of bioactive molecules. Their unique reactivity under mild conditions offers pathways for synthesizing versatile cynomethylene dyes and other important molecules, indicating their significance in drug discovery and synthetic organic chemistry (Gomaa & Ali, 2020).

Azolylthioacetic Acids and Biological Activity

Azoles functionalized by the carboxymethyl thiol fragment, including pyrazoles, are characterized by diverse biological effects such as antioxidant, hypoglycemic, and antimicrobial activities. This highlights the potential of such compounds in developing new therapeutic agents (Chornous et al., 2016).

Pyrazoles in Bioevaluation

Pyrazoles are known for their wide range of pharmaceutical activities, indicating their importance in developing new agrochemical and pharmaceutical agents. Their synthesis under microwave conditions and evaluation for properties like antimicrobial and antioxidant activities showcase their applicability in various scientific fields (Sheetal et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Azides, in general, are potentially explosive and can be toxic, so appropriate precautions would need to be taken when handling this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and developing methods to attach additional functional groups or molecules .

properties

IUPAC Name

7-(azidomethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-2-3-14-4-5-15-9(14)8(7-12-15)6-11-13-10/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCGXUUOKLIAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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